1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one
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Overview
Description
1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one is an organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated imidazole is alkylated with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild to moderate temperatures.
Substitution: Sodium ethoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation under hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: A nitroimidazole used for its antiparasitic and antibacterial effects.
Uniqueness
1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one is unique due to the presence of the methoxyphenyl group, which may impart different physicochemical properties and biological activities compared to other nitroimidazole derivatives. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-14-13(16(18)19)8-15(9)7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGFSXWTQKKMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369509 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300395-93-1 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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